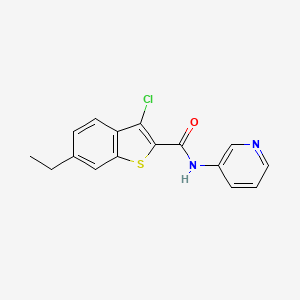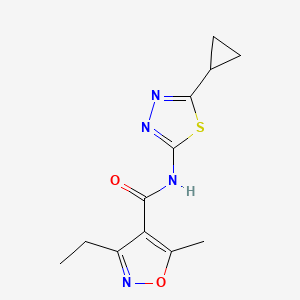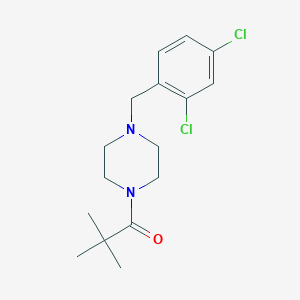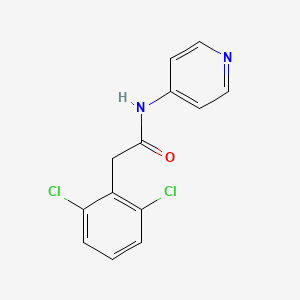
3-chloro-6-ethyl-N-3-pyridinyl-1-benzothiophene-2-carboxamide
説明
3-chloro-6-ethyl-N-3-pyridinyl-1-benzothiophene-2-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "CP-945,598" and belongs to the class of compounds known as cannabinoid receptor antagonists.
作用機序
CP-945,598 acts as a competitive antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. The CB1 receptor is activated by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as THC. Activation of the CB1 receptor by these ligands leads to a variety of physiological effects, including analgesia, euphoria, appetite stimulation, and cognitive impairment. CP-945,598 blocks the binding of these ligands to the CB1 receptor, thereby preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have a variety of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that CP-945,598 can inhibit the release of various neurotransmitters, including dopamine, glutamate, and GABA, from neuronal cells. In vivo studies have shown that CP-945,598 can reduce pain, inflammation, anxiety, and depression in various animal models. CP-945,598 has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
CP-945,598 has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the CB1 receptor, which allows for precise pharmacological manipulation of the endocannabinoid system. CP-945,598 is also relatively stable and can be administered orally or intravenously in animal models. However, one of the limitations of CP-945,598 is its relatively short half-life, which requires frequent dosing in animal experiments. CP-945,598 also has poor solubility in water, which can limit its use in certain experimental paradigms.
将来の方向性
There are several future directions for research on CP-945,598. One area of interest is the development of more potent and selective CB1 receptor antagonists that can be used to further elucidate the role of the endocannabinoid system in various physiological and pathological processes. Another area of interest is the investigation of the potential therapeutic applications of CB1 receptor antagonists in various diseases, such as pain, inflammation, anxiety, and neurodegeneration. Finally, the development of CB1 receptor antagonists with improved pharmacokinetic properties, such as longer half-life and better solubility, could enhance their utility in preclinical and clinical studies.
科学的研究の応用
CP-945,598 has been extensively studied for its potential use in scientific research, particularly in the field of cannabinoid receptor pharmacology. It has been shown to be a potent and selective antagonist of the CB1 receptor, which is the primary target of the psychoactive component of cannabis, delta-9-tetrahydrocannabinol (THC). CP-945,598 has been used in various in vitro and in vivo studies to investigate the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, anxiety, depression, addiction, and neurodegeneration.
特性
IUPAC Name |
3-chloro-6-ethyl-N-pyridin-3-yl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-10-5-6-12-13(8-10)21-15(14(12)17)16(20)19-11-4-3-7-18-9-11/h3-9H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMBQKROWQURIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B4432046.png)
![1-acetyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432074.png)




![N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4432096.png)

![N-[2-(1-piperidinyl)ethyl]nicotinamide](/img/structure/B4432107.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4432108.png)

![N-[4-(acetylamino)phenyl]-2-methylcyclopropanecarboxamide](/img/structure/B4432117.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4432145.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432156.png)